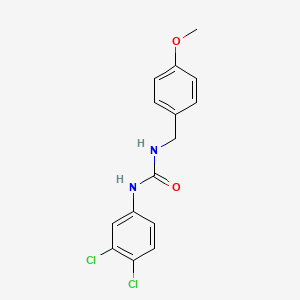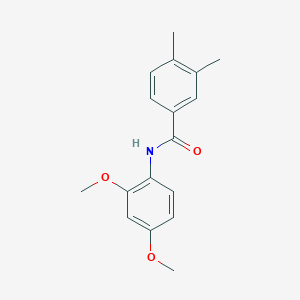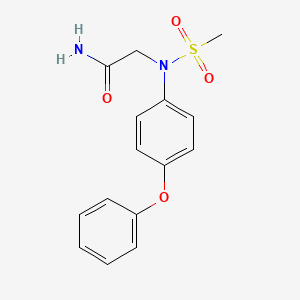![molecular formula C21H17NO2 B5829594 N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ is a quinone derivative that exhibits redox activity, making it a useful tool for studying oxidative stress and cellular redox signaling pathways.
Wirkmechanismus
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide exerts its biological effects by undergoing redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can accept electrons from cellular reductants, such as NADH, and transfer them to molecular oxygen to form superoxide anion radicals. This process can lead to the formation of hydrogen peroxide and other ROS, which can cause oxidative damage to cellular components.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and activate the Nrf2-Keap1 pathway, which is involved in cellular antioxidant defense. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly redox-active, which allows it to induce oxidative stress in cells and tissues. However, N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide also has some limitations. It can be toxic to cells at high concentrations, and its redox activity can lead to non-specific effects on cellular signaling pathways.
Zukünftige Richtungen
There are several future directions for N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide research. One area of interest is the development of N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide as a tool for studying redox signaling pathways in vivo. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has also been proposed as a potential therapeutic agent for diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. Finally, N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide could be used to study the effects of oxidative stress on the microbiome and host-microbe interactions.
Synthesemethoden
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-naphthol with 2,3-dimethylbenzaldehyde to form a naphthofuran intermediate, which is then reacted with chloroacetyl chloride to yield N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide. The final product is purified through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been used extensively in scientific research as a redox-active compound. It is commonly used to induce oxidative stress in cells and tissues, which allows researchers to study the effects of oxidative stress on cellular signaling pathways and gene expression. N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been used to study a variety of biological processes, including apoptosis, autophagy, inflammation, and mitochondrial function.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-13-6-5-9-18(14(13)2)22-21(23)20-12-17-16-8-4-3-7-15(16)10-11-19(17)24-20/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJSZODNQNGEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)



![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)

![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)

